4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
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Overview
Description
4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a bromothiophene moiety, a thiazole ring, and a piperazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Thiazole: The bromothiophene can be coupled with a thiazole derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Formation of Piperazinone Core: The final step involves the formation of the piperazinone ring, which can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperazinone rings.
Reduction: Reduction reactions could target the carbonyl group in the piperazinone ring.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the bromothiophene moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or electronic components, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(4-Methylthiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(4-Fluorothiophene-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
Uniqueness
The uniqueness of 4-(4-Bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. This makes it distinct from its chloro, methyl, and fluoro analogs, potentially offering different chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S2/c13-8-5-9(20-7-8)11(18)15-2-3-16(10(17)6-15)12-14-1-4-19-12/h1,4-5,7H,2-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTZFEJOMOITRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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